molecular formula C7H10ClNO B3279995 (3-Methylpyridin-2-yl)methanol hydrochloride CAS No. 70580-08-4

(3-Methylpyridin-2-yl)methanol hydrochloride

Cat. No. B3279995
CAS RN: 70580-08-4
M. Wt: 159.61 g/mol
InChI Key: LBPFQDWVHGBANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylpyridin-2-yl)methanol hydrochloride is a chemical compound that is widely used in scientific research. It is a derivative of pyridine, which is a six-membered aromatic ring containing one nitrogen atom. This compound has gained significant attention due to its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of (3-Methylpyridin-2-yl)methanol hydrochloride is not well understood. However, it is believed to act as a ligand for certain receptors in the body, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
(3-Methylpyridin-2-yl)methanol hydrochloride has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to have antidiabetic, anti-inflammatory, and antitumor activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3-Methylpyridin-2-yl)methanol hydrochloride in lab experiments is its versatility. It can be used as a building block for the synthesis of various biologically active molecules, making it a valuable tool for medicinal chemists and pharmacologists. However, its limitations include its potential toxicity and the lack of detailed information on its mechanism of action.

Future Directions

There are several future directions for the research on (3-Methylpyridin-2-yl)methanol hydrochloride. One of the most promising areas is the development of new biologically active molecules based on this compound. These molecules could have potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. Another future direction is the elucidation of the mechanism of action of this compound, which could lead to a better understanding of its biological effects and potential therapeutic applications.

Scientific Research Applications

(3-Methylpyridin-2-yl)methanol hydrochloride has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of several biologically active molecules, including inhibitors of enzymes, ligands for receptors, and anticancer agents.

properties

IUPAC Name

(3-methylpyridin-2-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c1-6-3-2-4-8-7(6)5-9;/h2-4,9H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPFQDWVHGBANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30741979
Record name (3-Methylpyridin-2-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylpyridin-2-yl)methanol hydrochloride

CAS RN

70580-08-4
Record name (3-Methylpyridin-2-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methylpyridin-2-yl)methanol hydrochloride
Reactant of Route 2
(3-Methylpyridin-2-yl)methanol hydrochloride
Reactant of Route 3
(3-Methylpyridin-2-yl)methanol hydrochloride
Reactant of Route 4
(3-Methylpyridin-2-yl)methanol hydrochloride
Reactant of Route 5
(3-Methylpyridin-2-yl)methanol hydrochloride
Reactant of Route 6
(3-Methylpyridin-2-yl)methanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.